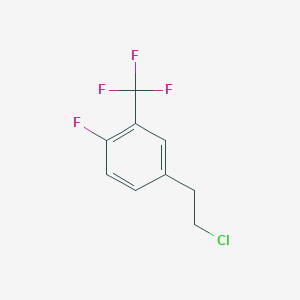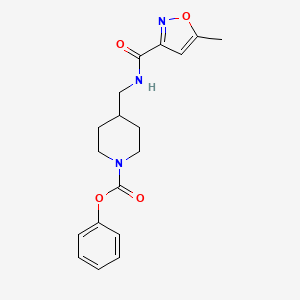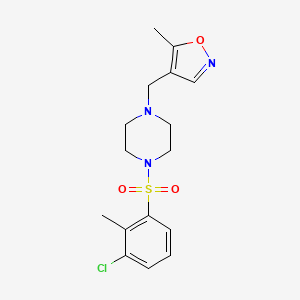
4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Design, Synthesis, and Antimycobacterial Activity Analysis
The study presented in the first paper focuses on the design and synthesis of a series of novel benzo[d]isoxazole derivatives with a sulfonyl piperazine moiety . These compounds were synthesized to evaluate their potential as antimycobacterial agents against the Mycobacterium tuberculosis H37Rv strain. The synthesis involved characterizing the compounds using various spectroscopic techniques. The antimycobacterial activity was quantified by determining the Minimum inhibitory concentration (MIC) values, which ranged from 3.125 to over 50 µg/mL. Notably, compound 6b showed very good activity with an MIC of 3.125 µg/mL. Additionally, selectivity studies were conducted on mouse macrophage cell lines, indicating that the most active compound had a selectivity index of over 130, suggesting its potential for further drug development. The molecular structure of compound 6b was confirmed through single crystal XRD, providing a clear understanding of its molecular framework .
Molecular Structure and Apoptotic Activity Analysis
The second paper describes the synthesis of a new class of isoxazolines linked to benzoisothiazoles via a piperazine bridge . These compounds were synthesized regio-selectively by reacting substituted aldoximes with 3-(4-Allylpiperazin-1-yl) benzoisothiazole in the presence of chloramine-T. The resulting compounds were then evaluated for their cytotoxic activity on tumor cells. Out of the nine synthesized compounds, four exhibited potent cytotoxic and antineoplastic activities, surpassing the effects of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) protein in mammalian cancer cells. The other derivatives demonstrated moderate activity. This study highlights the potential of these novel isoxazolines as apoptotic agents in cancer therapy .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole," they do provide insight into the properties of structurally related compounds. The antimycobacterial and cytotoxic activities of these compounds suggest that they have significant biological relevance, which could be attributed to their chemical structures and the presence of functional groups such as the sulfonyl piperazine and isoxazole moieties. These functional groups are likely to influence the solubility, stability, and reactivity of the compounds, which are critical factors in their biological efficacy .
Chemical Reactions Analysis
The synthesis of the compounds in both studies involves chemical reactions that are key to forming the desired molecular structures. In the first study, the synthesis of benzo[d]isoxazole derivatives likely involves the formation of sulfonyl piperazine linkages, which are crucial for the observed antimycobacterial activity . The second study involves the formation of isoxazoline rings linked to benzoisothiazoles, which are essential for the compounds' apoptotic properties . These reactions are not only important for the synthesis of the compounds but also for understanding their reactivity and potential interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A study by Turov (2020) explored the anticancer activity of compounds including those with a piperazine substituent, similar to the compound , showing effectiveness against various cancer cell lines (Turov, 2020).
Antibacterial Activities
Qi (2014) synthesized piperazine derivatives and examined their antibacterial activities against several pathogens, indicating potential use in combating bacterial infections (Qi, 2014).
Biological Screening for Various Applications
J.V.Guna et al. (2009) synthesized derivatives of piperazine and tested their biological activity against bacteria and fungi, showing moderate activity in specific concentrations (J.V.Guna, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).
Antineoplastic and Cytotoxic Activities
Byrappa et al. (2017) created isoxazoline derivatives linked to piperazine, exhibiting potent cytotoxic and antineoplastic activities, suggesting potential in cancer treatment (Byrappa, M. Harsha Raj, Tenzin Kungyal, N. Kudva N, B. Salimath, & K. M. Lokanatha Rai, 2017).
Synthesis and Characterization for Various Biological Evaluations
Sharma et al. (2014) synthesized carbazole derivatives linked with piperazine, evaluating them for antibacterial, antifungal, and anticancer activities (Sharma, Nitin Kumar, & Pathak, 2014).
Eigenschaften
IUPAC Name |
4-[[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c1-12-15(17)4-3-5-16(12)24(21,22)20-8-6-19(7-9-20)11-14-10-18-23-13(14)2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQBCMCKMKUCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B3014029.png)
![[3-(1H-Indol-1-yl)propyl]amine methanesulfonate](/img/structure/B3014030.png)
![(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide](/img/structure/B3014032.png)

![5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014036.png)
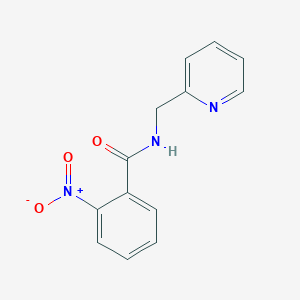
![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3014040.png)
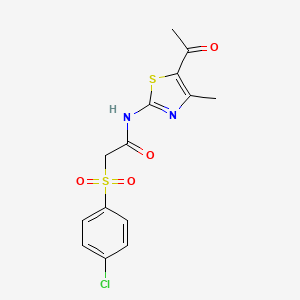
![3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3014044.png)
![N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B3014045.png)
